molecular formula C12H19NO4 B3113846 4-[(tert-Butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylicacid CAS No. 1984825-25-3

4-[(tert-Butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylicacid

Cat. No.: B3113846
CAS No.: 1984825-25-3
M. Wt: 241.28
InChI Key: SXXIDOHJYDGJJV-UHFFFAOYSA-N
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Description

4-[(tert-Butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid is a spirocyclic proline derivative characterized by a compact bicyclic structure (spiro[2.4]heptane) and functional groups that enhance its utility in medicinal chemistry. The tert-butoxycarbonyl (Boc) group provides acid-labile protection for the amine, while the carboxylic acid moiety enables further derivatization. Its molecular formula is C₁₂H₁₉NO₄, with a molecular weight of 241.28 g/mol and a purity of ≥95% . Enantiomeric forms, such as the (S)- and (R)-isomers, are critical in drug synthesis, particularly for antiviral agents like ledipasvir .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8(9(14)15)4-5-12(13)6-7-12/h8H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXIDOHJYDGJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC12CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(tert-Butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid typically involves the following steps :

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-azaspiro[2.4]heptane and tert-butyl chloroformate.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The tert-butyl chloroformate is added dropwise to a solution of 4-azaspiro[2.4]heptane in an appropriate solvent (e.g., dichloromethane) at low temperature. The reaction mixture is then stirred at room temperature for several hours.

    Purification: The product is purified by column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

4-[(tert-Butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid undergoes various chemical reactions, including :

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl (Boc) group can be replaced by other functional groups.

    Hydrolysis: The Boc group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acids (e.g., hydrochloric acid for Boc removal), bases (e.g., sodium hydroxide for deprotonation), and oxidizing or reducing agents (e.g., hydrogen peroxide for oxidation).

Major products formed from these reactions include the deprotected amine, substituted derivatives, and oxidized or reduced forms of the compound.

Scientific Research Applications

4-[(tert-Butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid has a wide range of applications in scientific research :

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of spirocyclic compounds and nitrogen-containing heterocycles.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes, including catalysts and polymers.

Mechanism of Action

The mechanism of action of 4-[(tert-Butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid depends on its specific application . In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The Boc group can protect the amine functionality during synthetic transformations, allowing for selective reactions at other sites of the molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Spiro Ring Systems
  • Target Compound : Spiro[2.4]heptane system (5-membered amine ring fused to a 2-membered hydrocarbon ring) .
  • 1-(tert-Butoxycarbonyl)-8,8-difluoro-1-azaspiro[4.5]decane-2-carboxylic acid (3e) : Larger spiro[4.5]decane system (6-membered amine ring fused to a 5-membered difluoro ring). Higher molecular weight (331.29 g/mol ) and melting point (171–173°C ) .
  • tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate : Contains an oxygen atom in the spiro system, altering electronic properties and reactivity .
Substituent Effects
  • Fluorine-Substituted Analogs : Compounds like 3e (8,8-difluoro) and 5-[(tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid (CAS: 1822535-60-3) exhibit enhanced metabolic stability and lipophilicity due to fluorine atoms .
  • Ketone Derivatives : 5-Boc-7-oxo-5-azaspiro[2.4]heptane introduces a reactive ketone group, enabling conjugation or further reduction .

Physicochemical Properties

Property Target Compound 3e (Difluoro) 3f (Oxa)
Molecular Weight 241.28 g/mol 331.29 g/mol 275.29 g/mol
Melting Point Not reported 171–173°C 71–74°C
Purity ≥95% Not specified Not specified
Solubility Moderate (carboxylic acid polarity) Lower (fluorine increases lipophilicity) Higher (oxygen enhances polarity)

Pharmaceutical Relevance

  • Target Compound : Key intermediate in ledipasvir (antiviral) due to its rigid spirocyclic structure enhancing target binding .
  • Fluorinated Analogs : Used in contexts requiring improved metabolic stability, e.g., CNS drugs .
  • Oxa-Spiro Derivatives: Potential for prodrug development via esterification .

Biological Activity

4-[(tert-Butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid, also known as (S)-4-(tert-butoxycarbonyl)-4-azaspiro[2.4]heptane-5-carboxylic acid, is a compound with significant potential in medicinal chemistry. Its unique spirocyclic structure and functional groups make it a subject of interest for various biological activities, including anti-cancer and neuroprotective effects.

  • Molecular Formula : C12H19NO4
  • Molecular Weight : 241.28 g/mol
  • CAS Number : 1984825-25-3

Biological Activity Overview

Research on the biological activity of 4-[(tert-butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid has highlighted several key areas:

  • Antioxidant Activity : The compound has been studied for its ability to quench free radicals, potentially offering protective effects against oxidative stress-related diseases.
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines, indicating its potential as an anti-cancer agent.
  • Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from apoptosis induced by oxidative stress.

Antioxidant Activity

A study investigating the antioxidant properties of similar compounds indicated that spirocyclic structures can effectively scavenge free radicals, thus reducing oxidative damage in cells. This property is crucial for compounds intended to mitigate neurodegenerative diseases where oxidative stress plays a significant role .

Cytotoxicity Studies

In vitro assays have demonstrated that derivatives of 4-azaspiro compounds can induce apoptosis in cancer cells. For instance, compounds with similar structures showed IC50 values indicating significant cytotoxicity against human cancer cell lines . This suggests that 4-[(tert-butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid may also possess similar properties, warranting further investigation.

Neuroprotective Potential

Research on neuroprotective agents has shown that compounds capable of modulating signaling pathways like ERK/MAPK and PI3K/Akt can significantly reduce cell death in models of oxidative stress . The potential of 4-[(tert-butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid to influence these pathways could be a key area for future studies.

Case Studies and Experimental Evidence

StudyObjectiveFindings
Study on antioxidant capacityEvaluate the free radical scavenging abilityDemonstrated significant antioxidant activity in similar spirocyclic compounds .
Cytotoxicity evaluationAssess effects on cancer cell linesIndicated potential cytotoxic effects with IC50 values suggesting efficacy .
Neuroprotection researchInvestigate protective mechanisms against oxidative stressFound modulation of ERK/MAPK and PI3K/Akt pathways leading to reduced apoptosis .

Q & A

Q. Basic

  • NMR : 1^1H and 13^{13}C NMR confirm spirocyclic geometry and Boc-group integrity.
  • Chiral HPLC : Validates enantiopurity (>95% ee achievable) .
  • X-ray crystallography : Resolves absolute stereochemistry in crystalline derivatives .

How does the compound’s spirocyclic structure influence its biological activity?

Advanced
The rigid spirocyclic core enhances binding specificity to enzymes like HCV NS5A (e.g., in ledipasvir synthesis) by restricting conformational flexibility . The Boc group improves solubility and stability during in vitro assays. Mechanistic studies suggest interactions with nucleophilic residues (e.g., cysteine or lysine) via the carboxylic acid moiety .

Functional GroupRole in Bioactivity
Boc groupStability and solubility enhancement
Carboxylic acidHydrogen bonding with targets

How can researchers resolve contradictions in yield data during scale-up?

Advanced
Discrepancies in yields (e.g., 61% vs. 65% for similar derivatives ) often stem from:

  • Purity of starting materials : Trace impurities in glycine analogs reduce efficiency.
  • Oxygen sensitivity : Spirocyclic intermediates may degrade under aerobic conditions, requiring inert atmospheres .
  • Catalyst loading : Optimal loading ranges from 5–10 mol%; excess catalyst can promote side reactions .

What are the challenges in synthesizing derivatives with modified substituents?

Advanced
Introducing substituents (e.g., fluorine or methyl groups) requires precise control:

  • Steric effects : Bulky groups hinder cyclization, necessitating longer reaction times.
  • Electronic effects : Electron-withdrawing groups (e.g., -CF3_3) alter reaction kinetics, requiring adjusted temperatures .
    For example, trifluoroacetic acid deprotection of Boc groups must be carefully timed to avoid ring-opening .

What role does this compound play in medicinal chemistry?

Basic
It serves as a key intermediate in antiviral agents (e.g., ledipasvir) due to its ability to mimic proline in protease-binding motifs . The spirocyclic structure also aids in overcoming drug resistance by reducing metabolic degradation .

How do solvent choices impact reaction outcomes?

Q. Advanced

  • Tetrahydrofuran (THF) : Facilitates low-temperature reactions (-70°C) for Boc deprotection .
  • Dichloromethane (DCM) : Preferred for phase-transfer alkylation due to immiscibility with aqueous phases .
  • Methanol : Avoided in cyclization steps due to ester hydrolysis risks .

What are the computational approaches to predict its reactivity?

Q. Advanced

  • DFT calculations : Model transition states to optimize catalyst-substrate interactions .
  • Molecular docking : Predict binding affinities for target enzymes (e.g., HCV NS5A) .
  • QSAR studies : Correlate substituent electronic properties with bioactivity .

How can researchers validate synthetic intermediates?

Q. Basic

  • LC-MS : Monitors intermediate formation and purity.
  • Melting point analysis : Confirms crystalline intermediates (e.g., 171–173°C for Boc-protected derivatives ).
  • IR spectroscopy : Identifies carbonyl stretches (e.g., Boc C=O at ~1680 cm1^{-1}) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(tert-Butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylicacid
Reactant of Route 2
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4-[(tert-Butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylicacid

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